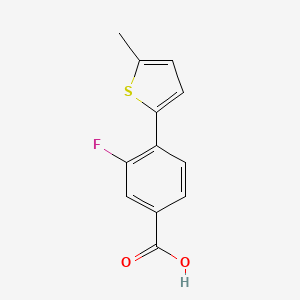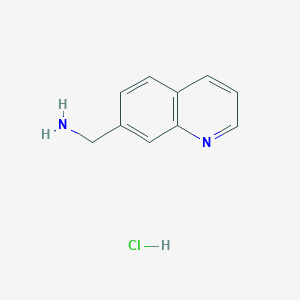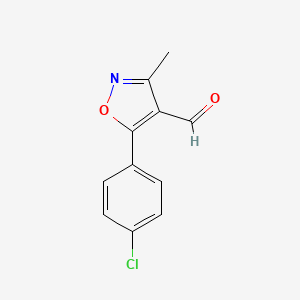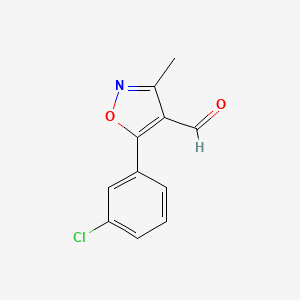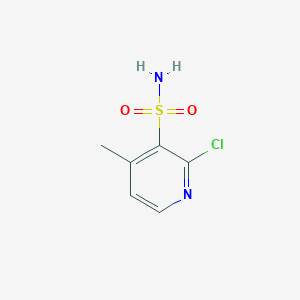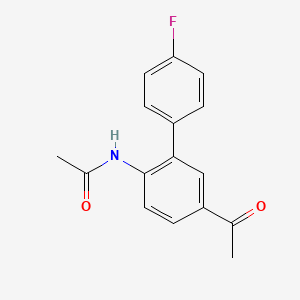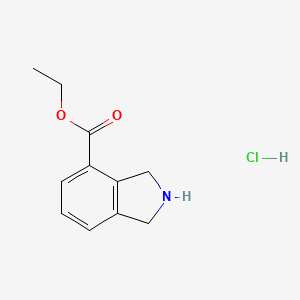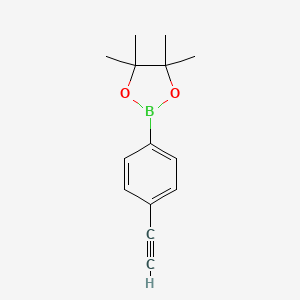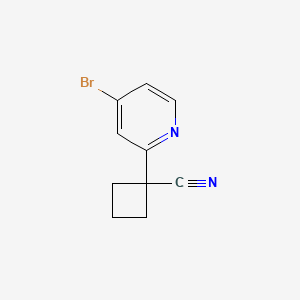
1-(4-溴吡啶-2-基)环丁烷腈
描述
“1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It’s used in scientific research due to its versatile nature, making it valuable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile” is 1S/C10H9BrN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用
合成和抗菌活性
- 氰基吡啶衍生物的合成:通过使用类似于1-(4-溴吡啶-2-基)环丁烷腈的底物合成了氰基吡啶衍生物,包括2-甲氧基、2-苯氧基、2-氨基乙硫基和2-硫代基。这些化合物对各种细菌表现出显著的抗菌活性 (Bogdanowicz et al., 2013)。
光化学应用
- 环丁烷衍生物的形成:一项关于从相关化合物中光化学形成1,2-双(1-甲基-1,4-二氢-4-吡啶基亚)环丁烷的研究表明在合成新型环丁烷衍生物方面具有潜在的光化学应用 (Muramatsu et al., 2009)。
钯催化的环化反应
- 与羧酸的环化反应:研究了在一氧化碳压力下使用相关化合物在钯催化的环化过程中与羧酸反应。这种方法产生了氧代二氢吡啶基烷酸酯,表明在复杂有机合成中具有潜力 (Cho & Kim, 2008)。
给体-受体色团
- 用于色团合成的重排:描述了使用相关化合物进行受体合成的重排,用于创建具有显著光学和电子性能的化合物 (Belikov et al., 2016)。
细胞毒性研究
- 合成和对癌细胞的细胞毒性:涉及相关化合物的新铑配合物的研究显示对HeLa型癌细胞具有细胞毒性,表明在癌症治疗中具有潜在应用 (Fuster et al., 2022)。
属性
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKLBXTWCBKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726263 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
CAS RN |
1163707-59-2 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
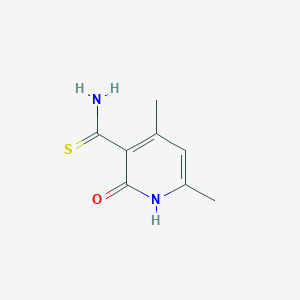
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
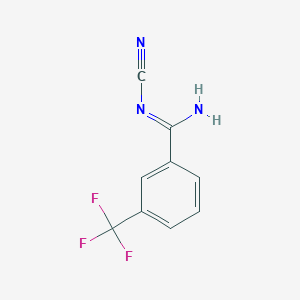
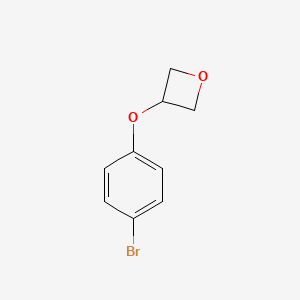
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)
